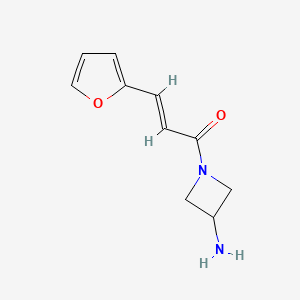![molecular formula C14H21BrClNO B1466635 3-[2-(4-Brom-2-methylphenoxy)ethyl]piperidinhydrochlorid CAS No. 1220016-63-6](/img/structure/B1466635.png)
3-[2-(4-Brom-2-methylphenoxy)ethyl]piperidinhydrochlorid
Übersicht
Beschreibung
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO . It is used in various chemical reactions and is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s important to note that the synthesis process should be carried out under controlled conditions, considering the safety precautions .Chemical Reactions Analysis
The specific chemical reactions involving 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. It’s used in various chemical reactions, indicating its versatility as a reagent .Wissenschaftliche Forschungsanwendungen
Festphasen-Synthese
Diese Verbindung dient als Baustein bei der Synthese von nicht säureabbauenden Linkern für die Festphasen-Synthese . Diese Anwendung ist entscheidend bei der Entwicklung von Peptid- und Kleinmolekültherapeutika, wobei die Stabilität des Linkers die Reinheit und Ausbeute der synthetisierten Verbindungen erheblich beeinflussen kann.
Analytische Chemie
In der analytischen Chemie wird 3-[2-(4-Brom-2-methylphenoxy)ethyl]piperidinhydrochlorid für Chromatographie und Massenspektrometrie verwendet . Diese Techniken sind unerlässlich für die Trennung, Identifizierung und Quantifizierung chemischer Verbindungen in komplexen Gemischen.
Biopharmaproduktion
Die Verbindung findet Anwendung in biopharmazeutischen Produktionsprozessen. Sie kann an der Synthese von Zwischenprodukten und pharmazeutischen Wirkstoffen (APIs) beteiligt sein, die bestimmte strukturelle Motive für ihre Aktivität benötigen .
Sicherheits- und Handhabungsprotokolle
Die Forschung mit dieser Verbindung umfasst die Entwicklung von Sicherheits- und Handhabungsprotokollen. Es ist wichtig, die physikalischen Eigenschaften, die Toxizität und die sicheren Entsorgungsmethoden der Verbindung zu verstehen .
Materialwissenschaft
In der Materialwissenschaft könnte die Verbindung bei der Synthese neuer Materialien mit bestimmten optischen oder elektronischen Eigenschaften aufgrund des Vorhandenseins der Brom-Methylphenoxy-Gruppe verwendet werden .
Arzneimittelforschung
Die strukturellen Merkmale von This compound machen es zu einem wertvollen Gerüst in der Arzneimittelforschung. Es kann verwendet werden, um Bibliotheken von Verbindungen für ein Hochdurchsatz-Screening gegen verschiedene biologische Ziele zu erstellen .
Landwirtschaftliche Chemie
Diese Verbindung kann auch bei der Entwicklung neuer Agrochemikalien verwendet werden. Ihr strukturelles Gerüst kann modifiziert werden, um Verbindungen mit potenzieller pestizider oder herbizider Aktivität zu erzeugen .
Umweltwissenschaften
Schließlich könnten in der Umweltwissenschaft die Derivate der Verbindung auf ihr Umweltverhalten und ihr Schicksal untersucht werden, z. B. Bioabbaubarkeit und Toxizität für Wasserlebewesen .
Safety and Hazards
Safety precautions should be taken when handling 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. It should be handled under inert gas and protected from moisture .
Biochemische Analyse
Biochemical Properties
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential use in proteomics research . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s interactions can lead to either inhibition or activation of the target biomolecules, depending on the context of the reaction.
Cellular Effects
The effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. This interaction can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target molecule. For instance, it has been suggested that this compound may act as an agonist of the serotonin 5-HT2A receptor. This interaction can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes beyond a certain concentration . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, oxidative deamination is one of the metabolic pathways that this compound undergoes . This process involves the removal of an amine group, leading to the formation of metabolites that can further participate in other biochemical reactions. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride within cells and tissues are critical for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The specific localization of this compound within the cell can determine its activity and overall impact on cellular function.
Eigenschaften
IUPAC Name |
3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHVKZJPMPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-Ethyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466553.png)
![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)




![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)